N'-(2-bromobenzoyl)-2-nitrobenzohydrazide
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Overview
Description
N’-(2-bromobenzoyl)-2-nitrobenzohydrazide is an organic compound that features both bromine and nitro functional groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromobenzoyl)-2-nitrobenzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 2-nitrobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2-bromobenzoyl)-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromobenzoyl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted benzohydrazides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides and other oxidized products.
Scientific Research Applications
N’-(2-bromobenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N’-(2-bromobenzoyl)-2-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s hydrazide moiety can also form hydrogen bonds, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Contains a bromine atom attached to a benzyl group, used in organic synthesis for introducing benzyl groups.
2-Bromobenzoyl Chloride: A precursor in the synthesis of various brominated compounds.
2-Nitrobenzohydrazide: Similar structure but lacks the bromine atom, used in the synthesis of nitro-substituted compounds.
Uniqueness
N’-(2-bromobenzoyl)-2-nitrobenzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H10BrN3O4 |
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Molecular Weight |
364.15 g/mol |
IUPAC Name |
N'-(2-bromobenzoyl)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18(21)22/h1-8H,(H,16,19)(H,17,20) |
InChI Key |
MKRRBTUOYSHGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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